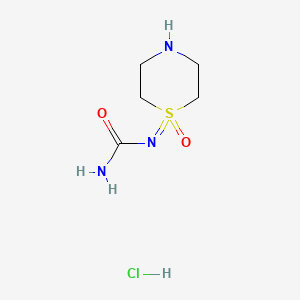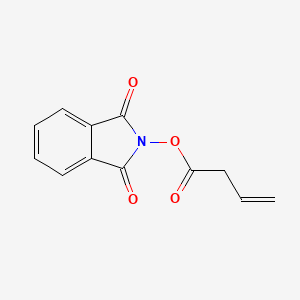
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-5,5-dimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid typically involves the protection of an amino acid with a Boc group. The precursor, di-tert-butyl dicarbonate, is used as an electrophile for the nucleophilic addition of the amine . The reaction conditions often involve mild temperatures and the use of organic solvents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection of the Boc group . Other reagents may include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the hydroxyl group yields a carbonyl compound.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthesis and can be easily removed under acidic conditions . This allows for selective reactions to occur at other functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amino acids and carbamate derivatives. Examples include:
- N-(tert-butoxycarbonyl)-L-alanine
- N-(tert-butoxycarbonyl)-L-phenylalanine
Uniqueness
What sets 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid apart is its specific structure, which includes a hydroxyl group and a dimethyl-substituted hexanoic acid backbone. This unique combination of functional groups makes it particularly useful in specific synthetic applications and research studies.
Properties
Molecular Formula |
C13H25NO5 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)7-8(15)9(10(16)17)14-11(18)19-13(4,5)6/h8-9,15H,7H2,1-6H3,(H,14,18)(H,16,17) |
InChI Key |
WTYDJVTTZCNZNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


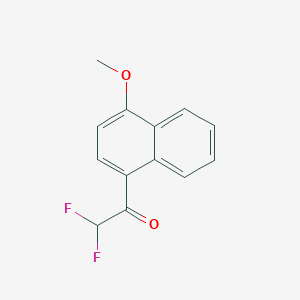

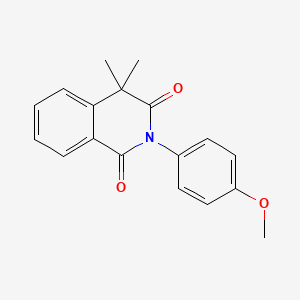
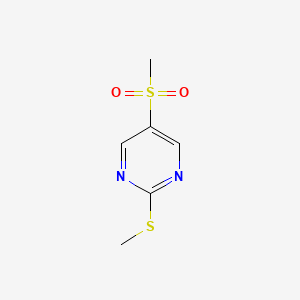
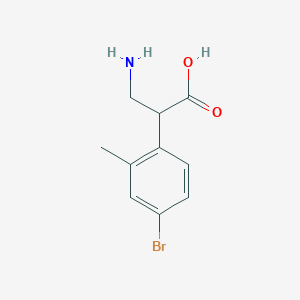
![N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide](/img/structure/B13582731.png)
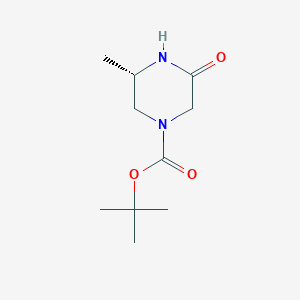
![tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate](/img/structure/B13582750.png)


![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)
